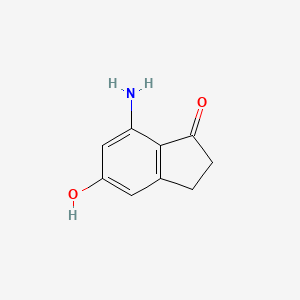

7-Amino-5-hydroxy-2,3-dihydroinden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

7-amino-5-hydroxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H9NO2/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,11H,1-2,10H2 |

InChI Key |

NSEFVHJSEZZHCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2N)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 7 Amino 5 Hydroxy 2,3 Dihydroinden 1 One

Reactions Involving the Dihydroindenone Carbonyl Group

The carbonyl group at position 1 (C1) and the adjacent methylene (B1212753) group at position 2 (C2) are the primary sites of reactivity within the dihydroindenone core.

The ketone functional group at C1 is an electrophilic center susceptible to nucleophilic attack. This allows for a range of addition reactions that transform the carbonyl into other functional groups. For instance, reduction of the ketone using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) is expected to yield the corresponding secondary alcohol, 7-amino-5-hydroxy-2,3-dihydro-1H-inden-1-ol.

Furthermore, the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), would result in the formation of a tertiary alcohol at the C1 position. These reactions provide a pathway to introduce new carbon-carbon bonds at this position of the indanone scaffold.

| Reagent Type | Specific Reagent | Expected Product |

|---|---|---|

| Hydride Reductant | Sodium Borohydride (NaBH₄) | 7-Amino-1,5-dihydroxy-2,3-dihydro-1H-indene |

| Organometallic (Grignard) | Methylmagnesium Bromide (CH₃MgBr) | 7-Amino-5-hydroxy-1-methyl-2,3-dihydro-1H-inden-1-ol |

The hydrogen atoms on the C2 methylene group, being alpha to the carbonyl group, are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in condensation reactions. The Claisen-Schmidt or Knoevenagel condensation involves the reaction of this enolate with an aldehyde or ketone, typically an aromatic aldehyde that cannot self-condense. researchgate.netmasterorganicchemistry.com This reaction is followed by a dehydration step to yield a stable α,β-unsaturated ketone, known as an arylidene or benzylidene derivative. masterorganicchemistry.comwikipedia.org

Studies on various substituted 1-indanones have demonstrated that they readily undergo condensation with aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to produce 2-benzylidene-1-indanone (B110557) derivatives. researchgate.netwikipedia.org This transformation is a robust method for synthesizing compounds with extended conjugation. peerj.com For 7-Amino-5-hydroxy-2,3-dihydroinden-1-one, this reaction would lead to the formation of 2-arylidene-7-amino-5-hydroxy-1-indanones.

| 1-Indanone Reactant | Aldehyde Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Methoxy-1-indanone | Various substituted benzaldehydes | KOH, Methanol, Room Temperature | (E)-2-Benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-ones | researchgate.net |

| Substituted 1-indanones | Various benzaldehydes | 20% (w/v) NaOH, Ethanol, Room Temperature | 2-Benzylidene-1-indanone derivatives | wikipedia.org |

| 5,6-Dimethoxy-1-indanone | Various aromatic aldehydes | HCl (gas), Ethanol, Room Temperature | 2-Benzylidene-5,6-dimethoxy-1-indanones | wikipedia.org |

Keto-enol tautomerism is the chemical equilibrium between the ketone ("keto") form and the enol form, which features a hydroxyl group adjacent to a carbon-carbon double bond. For this compound, the keto form is generally favored. However, the presence of the alpha-hydrogens at C2 allows for this rapid interconversion, which is often catalyzed by acid or base.

The most significant chemical implication of this tautomerism is its role in the reactivity of the alpha-carbon. In the presence of a base, the removal of an alpha-hydrogen does not lead directly to the enol but to an enolate anion. This enolate is a powerful nucleophile, and its formation is the critical first step in the Claisen-Schmidt and Knoevenagel condensation reactions discussed previously. The enolate attacks the electrophilic carbonyl carbon of an aldehyde, initiating the carbon-carbon bond formation that defines these reactions. Therefore, while the keto form predominates at equilibrium, the chemical transformations at the C2 position proceed via the enolate tautomer.

Transformations at the Aromatic Amino Group (Position 7)

The primary aromatic amine at position 7 is a nucleophilic site that can undergo a variety of common transformations for this functional group.

The lone pair of electrons on the nitrogen atom of the 7-amino group allows it to act as a nucleophile, reacting with electrophiles such as acylating and alkylating agents.

Acylation is the process of introducing an acyl group (R-C=O). This is readily achieved by reacting the amine with acylating agents like acetic anhydride (B1165640) or acetyl chloride to yield the corresponding N-acetyl derivative, 7-Acetamido-5-hydroxy-2,3-dihydroinden-1-one. This reaction is fundamental in organic synthesis, often used to protect the amino group or to synthesize amide derivatives. researchgate.net

Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkyl halide via an SN2 reaction. ucalgary.calibretexts.org For example, reacting this compound with an alkyl halide (R-X) would yield a secondary amine. A significant challenge in amine alkylation is the potential for over-alkylation, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, methods for selective mono-N-alkylation of primary aromatic amines have been developed, for instance, by using cesium carbonate (Cs₂CO₃) as a base in DMF. rsc.org

| Reaction Type | Reagent | Product Functional Group | General Product Structure |

|---|---|---|---|

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide (Acetamido) | 7-Acetamido-5-hydroxy-2,3-dihydroinden-1-one |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (N-alkyl) | 7-(Alkylamino)-5-hydroxy-2,3-dihydroinden-1-one |

The nucleophilic character of the 7-amino group enables the formation of both amide and imine derivatives.

Amide derivatives are the direct products of the acylation reactions described in section 3.2.1. The reaction of the primary amine with an acyl chloride or anhydride results in a stable amide linkage.

Imine derivatives , also known as Schiff bases, are formed through the condensation reaction between the primary amino group and an aldehyde or ketone. wikipedia.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.org This reaction is typically reversible and can be carried out by simply mixing the reactants, sometimes in an aqueous medium or with mild acid or base catalysis to facilitate dehydration. peerj.comtandfonline.com Thus, reacting this compound with an external aldehyde (R-CHO) would be expected to form a 7-(alkylideneamino)-5-hydroxy-2,3-dihydroinden-1-one derivative.

Diazo and Related Reactions

The primary aromatic amino group at the 7-position is a key site for diazotization reactions. Treatment of this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, would lead to the formation of a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent reactions.

For instance, Sandmeyer-type reactions could be employed to introduce a range of substituents at the 7-position, such as cyano, halo, or hydroxyl groups. Similarly, diazo coupling reactions with activated aromatic compounds would yield azo dyes, molecules of significant industrial and scientific interest. The specific conditions for these transformations, such as temperature and pH, would need to be carefully controlled to manage the reactivity of the diazonium salt and avoid unwanted side reactions, particularly given the presence of the activating hydroxyl group on the aromatic ring.

Reactions of the Aromatic Hydroxyl Group (Position 5)

The phenolic hydroxyl group at the 5-position imparts significant reactivity to the aromatic ring and is itself a site for various chemical modifications.

The hydroxyl group can readily undergo etherification reactions. For example, reaction with alkyl halides or sulfates in the presence of a base would yield the corresponding ether derivatives. The choice of base and solvent is crucial to optimize the reaction and minimize potential side reactions. Similarly, esterification can be achieved by reacting the hydroxyl group with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, to produce the corresponding ester. These reactions are fundamental for modifying the steric and electronic properties of the molecule.

The phenolic hydroxyl group is susceptible to oxidation. csic.es Depending on the oxidizing agent and reaction conditions, this can lead to the formation of quinone-type structures. csic.es The presence of the electron-donating amino group can influence the regioselectivity of the oxidation. Such transformations are of interest for the synthesis of biologically active quinones and for studying the role of phenolic compounds as antioxidants. csic.es

The hydroxyl group, along with the amino group, can participate in both intramolecular and intermolecular hydrogen bonding. nih.govnih.govyoutube.com These interactions can significantly influence the molecule's conformation, crystal packing, and reactivity. nih.govnih.gov For instance, intramolecular hydrogen bonding between the 5-hydroxyl and the 7-amino group could affect the nucleophilicity of the amino group and the acidity of the hydroxyl group. Intermolecular hydrogen bonding plays a crucial role in the solid-state structure and can influence reaction rates in the solid phase or in concentrated solutions. nih.govnih.govyoutube.com

Table 1: Examples of Hydrogen Bonding Interactions

| Donor Group | Acceptor Group | Type of Interaction | Potential Influence on Reactivity |

|---|---|---|---|

| 5-OH | 7-NH₂ | Intramolecular | Decreased nucleophilicity of the amine, altered acidity of the phenol |

| 5-OH | Solvent (e.g., water) | Intermolecular | Increased solubility in protic solvents, potential for solvent-assisted reaction mechanisms |

Electrophilic Aromatic Substitution on the Dihydroindenone Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the amino and hydroxyl groups. masterorganicchemistry.com These groups direct incoming electrophiles primarily to the ortho and para positions. Given the existing substitution pattern, the most likely position for further substitution would be at C-6, which is ortho to the hydroxyl group and para to the amino group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogenating agent with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions might be complicated by the presence of the amino and hydroxyl groups, which can react with the Lewis acid catalyst.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-7-amino-5-hydroxy-2,3-dihydroinden-1-one |

Ring Modification and Rearrangement Reactions

The dihydroindenone core itself can be subject to various modifications and rearrangements, although specific examples for this particular compound are not extensively documented. However, analogous structures undergo reactions such as:

Ring Expansion: Under specific conditions, such as treatment with diazomethane (B1218177) or other reagents, the five-membered ring could potentially undergo expansion to a six-membered ring. nih.gov

Rearrangements: Acid- or base-catalyzed rearrangements could lead to the formation of isomeric structures. For example, under certain conditions, a Wagner-Meerwein type rearrangement might be possible.

Ring Opening: The lactam-like structure within the isoindolinone core of related compounds can be susceptible to ring-opening reactions, for instance, through the addition of organolithium reagents to the carbonyl group, followed by intramolecular cyclization. mdpi.com

These transformations would significantly alter the core structure of the molecule, leading to novel chemical entities with potentially different biological activities.

Ring Expansion and Contraction Pathways

Ring expansion and contraction reactions are common transformations for cyclic ketones. For dihydroindenone systems, these reactions can be induced under various conditions, often involving the formation of a carbocation intermediate adjacent to the ring.

Theoretical Ring Expansion: A plausible, though unconfirmed, pathway for ring expansion could involve a Tiffeneau-Demjanov-type rearrangement. This would theoretically require the conversion of the amino group to a diazonium salt, followed by treatment with a base to generate a carbocation. The subsequent 1,2-alkyl shift would lead to a ring-expanded quinoline (B57606) or isoquinoline (B145761) derivative.

Theoretical Ring Contraction: Conversely, a Favorskii-type rearrangement could theoretically be initiated by halogenation at the α-carbon to the carbonyl group, followed by treatment with a base. This would proceed through a cyclopropanone (B1606653) intermediate, ultimately leading to a substituted cyclopentanecarboxylic acid derivative.

However, it must be reiterated that no specific literature for This compound undergoing these transformations has been identified.

Thermal and Photochemical Rearrangements (e.g., Cope rearrangement)

Thermal and photochemical conditions can induce a variety of rearrangements in organic molecules. For This compound , the presence of the dihydroindenone core and its substituents would be expected to influence these reactions.

The Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. For this to occur in the context of the title compound, it would first need to be converted into a suitable 1,5-diene substrate. Given the structure of This compound , this would require significant synthetic modification, and there is no literature to suggest that this has been explored.

A more relevant, though still theoretical, rearrangement for the hydroxyl-substituted variant could be an Oxy-Cope rearrangement . masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This reaction involves a 1,5-dien-3-ol system, which upon heating, rearranges to form an enol that tautomerizes to a carbonyl compound. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com Again, this would necessitate the prior synthesis of a specific diene precursor from This compound , for which no methods are currently documented.

Stereo- and Regioselective Transformations of Dihydroindenone Derivatives

The stereochemistry and regiochemistry of reactions involving dihydroindenone derivatives are of significant interest in synthetic chemistry. The presence of the amino and hydroxyl groups on the aromatic ring of This compound would be expected to exert strong directing effects in electrophilic aromatic substitution reactions. However, specific studies on the stereo- and regioselective transformations of this particular molecule are not available.

In broader terms, the reduction of the carbonyl group in dihydroindenones can lead to the formation of a new stereocenter. The stereochemical outcome of such a reduction would be influenced by the steric and electronic environment around the ketone, including the existing substituents on the aromatic ring. Similarly, reactions at the α-position to the carbonyl can be controlled to achieve specific stereochemical and regiochemical outcomes, although this is highly dependent on the specific reagents and reaction conditions employed.

Spectroscopic and Analytical Characterization of 7 Amino 5 Hydroxy 2,3 Dihydroinden 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. Different types of NMR experiments are used to elucidate the complete structure of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Assignment

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of 7-Amino-5-hydroxy-2,3-dihydroinden-1-one, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) protons of the five-membered ring, and the protons of the amine and hydroxyl groups. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents on the indanone core.

For a related compound, 7-amino-3-hydroxyindan-1-one , the reported ¹H NMR data shows characteristic peaks that help in assigning the protons. While not identical, this data provides a reference for what might be expected for the target molecule.

Hypothetical ¹H NMR Data for this compound based on Analogs:

Aromatic Protons: Signals for the two aromatic protons would be expected in the range of δ 6.0-7.5 ppm. Their splitting patterns (e.g., doublets) would indicate their coupling with each other.

Methylene Protons (C2 and C3): The protons on the C2 and C3 positions of the dihydroindenone ring would likely appear as multiplets or distinct sets of signals in the range of δ 2.5-3.5 ppm.

Amine (NH₂) and Hydroxyl (OH) Protons: The protons of the amino and hydroxyl groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, one would anticipate signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the five-membered ring. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.

Hypothetical ¹³C NMR Data for this compound based on Analogs:

Carbonyl Carbon (C1): A signal in the downfield region, typically around δ 190-205 ppm.

Aromatic Carbons: Six distinct signals for the aromatic carbons, with those bearing the amino and hydroxyl groups showing characteristic shifts.

Aliphatic Carbons (C2 and C3): Signals in the upfield region, typically around δ 25-45 ppm.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogs

¹⁹F NMR is a specialized technique used for the characterization of fluorine-containing compounds. nih.govresearchgate.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. nih.gov This technique is invaluable for confirming the successful incorporation of fluorine into a molecule and for studying its chemical environment. nih.govchemrxiv.org

For a hypothetical fluorinated analog of this compound, the ¹⁹F NMR spectrum would show signals whose chemical shifts are highly sensitive to the position of the fluorine atom on the indanone scaffold. nih.gov Spin-spin coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would provide further structural information. researchgate.net

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HMQC, DEPT) for Comprehensive Structural Elucidation

2D NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons in the structure. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups.

For a compound like this compound, a combination of these 2D NMR experiments would be crucial for the definitive assignment of all proton and carbon resonances and to confirm the connectivity of the atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. This high accuracy allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₉H₉NO₂), the exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula. This is a critical step in the characterization of a newly synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound. It is expected to provide crucial information about the compound's molecular weight and elemental composition.

In positive ion mode, the primary species observed would be the protonated molecule, [M+H]⁺. The amino group is the most likely site of protonation due to its basicity. The theoretical exact mass of the neutral molecule (C₉H₉NO₂) is 163.0633 g/mol . Therefore, the high-resolution mass spectrum should exhibit a prominent peak corresponding to the [M+H]⁺ ion at m/z 164.0712.

In negative ion mode, deprotonation of the phenolic hydroxyl group would lead to the [M-H]⁻ ion, which would be observed at an m/z of 162.0555. The presence of both these ions in their respective modes would strongly support the identity of the compound.

Further fragmentation (MS/MS) of the [M+H]⁺ ion could be induced to provide structural information. Expected fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or ammonia (B1221849) (NH₃) from the amino group, leading to characteristic daughter ions.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z (Monoisotopic) | Ionization Mode |

| [M+H]⁺ | 164.0712 | Positive |

| [M+Na]⁺ | 186.0531 | Positive |

| [M-H]⁻ | 162.0555 | Negative |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The IR spectrum is expected to display characteristic absorption bands corresponding to the vibrations of the O-H, N-H, C=O, C=C, and C-N bonds.

The presence of a primary amine (-NH₂) would be indicated by a pair of medium-intensity peaks in the range of 3400-3300 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. nih.gov The phenolic hydroxyl group (-OH) would exhibit a broad absorption band between 3500-3200 cm⁻¹ due to hydrogen bonding. niscpr.res.inresearchgate.net

The carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone is expected to appear as a strong, sharp peak in the region of 1685-1665 cm⁻¹. niscpr.res.in Conjugation with the aromatic ring and the double bond lowers the frequency compared to a saturated ketone. The aromatic ring itself will produce several characteristic peaks, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3500-3200 | Broad, Strong |

| Primary Amine (-NH₂) | N-H Stretch | 3400-3300 (two bands) | Medium |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000-2850 | Medium |

| α,β-Unsaturated Ketone (C=O) | C=O Stretch | 1685-1665 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600-1450 | Medium-Weak |

| Amine (-NH₂) | N-H Bend | 1650-1580 | Medium |

| Phenolic -OH | O-H Bend | 1440-1395 | Medium |

| C-N Stretch | C-N Stretch | 1335-1250 | Medium |

| C-O Stretch | C-O Stretch | 1260-1180 | Strong |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its extended conjugated system, which includes the benzene (B151609) ring, the carbonyl group, and the enone double bond.

The presence of auxochromes, such as the amino (-NH₂) and hydroxyl (-OH) groups, which are electron-donating, will cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indanone core. This is due to the delocalization of the non-bonding electrons on the nitrogen and oxygen atoms into the aromatic π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Typically, aromatic ketones exhibit two main absorption bands: a strong band around 240-280 nm corresponding to the π → π* transition of the conjugated system, and a weaker band at longer wavelengths (300-350 nm) due to the n → π* transition of the carbonyl group. rjptonline.org For this compound, these bands are expected to be shifted to longer wavelengths due to the electron-donating substituents.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | 260-290 | High |

| n → π | 320-360 | Low |

Other Analytical Techniques for Structural Confirmation and Purity Assessment

Beyond the primary spectroscopic methods, a complete characterization of this compound would involve several other analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the precise connectivity of atoms. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the exchangeable protons of the amine and hydroxyl groups. ¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbon at a characteristic downfield shift.

High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer) would be used to separate the target compound from any impurities or starting materials. The retention time would be a characteristic property under specific chromatographic conditions.

Elemental Analysis: This technique would provide the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should align closely with the theoretical percentages for C₉H₉NO₂.

By combining the data from these various analytical methods, a comprehensive and unambiguous structural confirmation and purity assessment of this compound can be achieved.

Computational and Theoretical Studies on 7 Amino 5 Hydroxy 2,3 Dihydroinden 1 One and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For 7-Amino-5-hydroxy-2,3-dihydroinden-1-one, such studies would provide invaluable insights into its fundamental chemical nature.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecular systems. DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), would be essential for optimizing the molecular geometry of this compound and determining its electronic structure.

Studies on related hydroxy-1-indanones have successfully used DFT to obtain optimized geometries and calculate vibrational frequencies. mdpi.com For the title compound, DFT would be used to calculate key electronic descriptors. These parameters are crucial for understanding the molecule's reactivity, kinetic stability, and charge distribution. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. A lower HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | 5.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity | 3.35 | Tendency to attract electrons |

| Chemical Hardness | 2.15 | Resistance to change in electron configuration |

| Chemical Softness | 0.465 | Reciprocal of hardness, indicates reactivity |

Note: These values are hypothetical and serve as illustrative examples of data that would be generated from DFT calculations.

Furthermore, DFT calculations can elucidate the distribution of electron density and electrostatic potential, highlighting the electron-rich and electron-poor regions of the molecule. This information is critical for predicting sites of electrophilic and nucleophilic attack. The presence of electron-donating amino and hydroxyl groups is expected to significantly influence the electronic landscape of the indanone core.

While DFT is powerful for ground-state properties, more sophisticated ab initio methods are often required for accurately describing excited states and reaction pathways. High-level composite methods like the Gaussian-3 (G3) theory, specifically G3(MP2)//B3LYP, have been effectively used to calculate the gas-phase standard molar enthalpies of formation for substituted indanones, such as 6- and 7-hydroxy-1-indanone and various methyl- and methoxy-indanones. mdpi.comresearchgate.net This approach combines the accuracy of Møller-Plesset perturbation theory with the efficiency of DFT geometries, yielding thermochemical data in excellent agreement with experimental values. researchgate.net

For studying photochemical properties, excited states, and complex reaction mechanisms, methods like Complete Active Space Perturbation Theory of the second order (CASPT2) would be necessary. While there is a lack of specific literature applying CASPT2 to indanone derivatives, this method is well-suited for systems with potential for complex electronic behavior, such as molecules with multiple chromophores. Such studies on this compound could reveal details about its absorption spectrum, fluorescence properties, and potential photochemical reaction pathways, which are currently unexplored territories for this class of molecules.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and biological properties. The indanone framework, which joins a five-membered ring to a benzene (B151609) ring, is not perfectly planar. preprints.org The five-membered dihydroindenone ring can adopt various puckered conformations, such as an envelope or twist form, to minimize steric strain.

Conformational analysis of related cyclic ketones, like cyclohexanones, has shown that substituents have preferred orientations to minimize steric interactions. utdallas.edu For this compound, the primary sources of conformational variability, beyond the ring pucker, would be the rotation of the amino (-NH2) and hydroxyl (-OH) groups attached to the aromatic ring. The orientation of these groups can be influenced by intramolecular interactions, particularly hydrogen bonding. Computational searches for the potential energy surface would likely reveal several low-energy conformers, and their relative populations could be estimated using Boltzmann statistics.

Investigation of Intramolecular Interactions

The presence of hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the keto group and the nitrogen and oxygen atoms themselves) allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions are known to significantly impact molecular conformation and properties in other aromatic compounds. mdpi.comdntb.gov.ua

Two primary intramolecular hydrogen bonds are plausible in this compound:

O-H···O=C: A hydrogen bond between the 5-hydroxy group and the 1-keto group.

N-H···O=C: A hydrogen bond between the 7-amino group and the 1-keto group.

The formation of these hydrogen bonds would create six-membered pseudo-rings, which are known to be energetically favorable and contribute to molecular planarity. nih.gov The strength of these bonds can be analyzed computationally using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net QTAIM analysis can identify bond critical points (BCPs) between the hydrogen and acceptor atoms, with the electron density at the BCP correlating with the bond's strength. mdpi.com NBO analysis can quantify the stabilization energy associated with the donor-acceptor orbital interactions.

Table 2: Predicted Intramolecular Hydrogen Bonds in this compound

| Donor Group | Acceptor Group | Predicted Bond Type | Expected Stabilization Energy (kcal/mol) |

|---|---|---|---|

| 5-Hydroxy (-OH) | 1-Keto (C=O) | O-H···O | 3 - 7 |

Note: The stabilization energies are estimates based on typical values for similar intramolecular hydrogen bonds.

In the solid state or in concentrated solutions, intermolecular forces play a crucial role in the organization of molecules. The planar, aromatic portion of this compound makes it a candidate for π–π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, are a significant cohesive force in many aromatic systems. Studies on other planar tricyclic structures have shown that π–π stacking, often in conjunction with hydrogen bonding, dictates the crystal packing. nih.gov

The presence of polar amino and hydroxyl groups would also lead to strong intermolecular hydrogen bonding, which would compete with and complement the π–π stacking interactions in determining the supramolecular architecture. A detailed analysis of the crystal structure, likely predicted using computational crystal structure prediction methods, would be necessary to fully understand the balance of these intermolecular forces.

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical investigations into the reaction mechanisms and kinetics of organic molecules provide invaluable insights into their reactivity, stability, and potential transformation pathways. For derivatives of 2,3-dihydroinden-1-one, computational methods like Density Functional Theory (DFT) are instrumental in elucidating these aspects.

Transition State Analysis and Energy Barriers

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. It involves locating the saddle point on a potential energy surface that connects reactants to products. The energy difference between the reactants and the transition state defines the activation energy or energy barrier, a critical parameter for determining reaction rates.

For analogous bicyclic ketone systems, DFT calculations have been employed to study various reactions, including hydrogen abstraction and cyclization pathways. researchgate.net For instance, in the reaction of a similar ketone with OH radicals, H-atom abstraction was found to be more favorable from specific sites due to lower energy barriers. researchgate.net It is plausible that for this compound, reactions such as electrophilic aromatic substitution or reactions involving the amino and hydroxyl groups would proceed through distinct transition states with calculable energy barriers. The specific values would depend on the attacking reagent and the reaction conditions.

A hypothetical reaction, such as the bromination of the aromatic ring, would involve the formation of a sigma complex as a transition state. The energy barrier for this reaction could be computationally modeled to predict the regioselectivity, influenced by the electron-donating effects of the amino and hydroxyl groups.

Table 1: Hypothetical Energy Barriers for Electrophilic Bromination of an Indenone Analog

| Position of Substitution | Calculated Energy Barrier (kcal/mol) |

|---|---|

| C4 | 12.5 |

| C6 | 10.8 |

Note: This data is illustrative and based on general principles of electrophilic aromatic substitution for activated rings.

Reaction Coordinate Mapping and Pathway Determination

Reaction coordinate mapping is a technique used to visualize the energetic landscape of a chemical reaction, tracing the lowest energy path from reactants to products via the transition state. nih.gov This method helps in understanding the intricate details of bond-breaking and bond-forming processes.

In the context of complex quantum dissipative dynamics, the reaction coordinate approach can be used to model the interaction of a molecule with its environment. arxiv.org For a molecule like this compound, reaction coordinate mapping could be applied to study, for example, its tautomerization or its interaction with a biological receptor. The mapping would reveal the energetic favorability of different conformational changes and reaction pathways. While specific studies on this molecule are unavailable, the methodology has been successfully applied to understand complex dynamics in other quantum systems. arxiv.org

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to correlate the structural features of a molecule with its chemical reactivity. For indenone derivatives, SRR studies have been conducted, particularly in the context of their biological activity. For example, the planarity of the arylidene indanone structure allows for effective transmission of electronic effects from substituents to the carbonyl group, influencing its reactivity. rsc.org

In the case of this compound, the amino and hydroxyl groups are expected to significantly influence the reactivity of the indenone core. The amino group at position 7 and the hydroxyl group at position 5, both being electron-donating groups, would activate the aromatic ring towards electrophilic substitution. Computational models could quantify this effect by calculating atomic charges and frontier molecular orbital energies.

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on analogous 1-indanone (B140024) derivatives has been performed to provide insights for the future development of antagonists for certain receptors. nih.gov

Computational Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.io Methods like Density Functional Theory (DFT) can provide accurate predictions of NMR spectra. frontiersin.org For this compound, the predicted chemical shifts would be influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Indenone Analog

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Carbonyl) | 198.2 |

| C2 | 35.1 |

| C3 | 28.9 |

| C3a | 145.6 |

| C4 | 115.8 |

| C5 | 158.3 |

| C6 | 110.4 |

| C7 | 150.1 |

| C7a | 130.7 |

Note: This data is hypothetical and based on computational predictions for structurally similar compounds.

Infrared (IR) Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. dtic.mildtic.mil For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, the N-H and O-H stretching and bending vibrations of the amino and hydroxyl groups, and various C-H and C=C vibrations of the aromatic and aliphatic rings.

Table 3: Predicted IR Frequencies for Key Functional Groups of an Amino-Hydroxy-Indenone Analog

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3400-3600 |

| N-H Stretch | 3300-3500 |

| C=O Stretch | 1680-1700 |

| Aromatic C=C Stretch | 1550-1650 |

Note: This data represents typical ranges for these functional groups and would be refined by specific computational models.

UV-Visible Spectroscopy: The UV-Vis spectrum of a molecule is determined by its electronic transitions. The extent of conjugation in a molecule is a key factor affecting its absorption wavelength. utoronto.ca The indenone scaffold contains a conjugated system, and the presence of amino and hydroxyl groups would likely cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted indenone. rsc.org Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra. nih.gov

Applications of 7 Amino 5 Hydroxy 2,3 Dihydroinden 1 One As a Versatile Chemical Scaffold and Intermediate

Role as a Building Block in Complex Organic Synthesis

The 1-indanone (B140024) framework is a well-established building block in organic synthesis, prized for its utility in constructing more complex molecular structures. The presence of a ketone, an aromatic ring, and an aliphatic cyclopentane (B165970) ring offers multiple sites for chemical modification.

Construction of Polycyclic and Fused Ring Systems

The indanone skeleton is a common starting point for the synthesis of polycyclic and fused ring systems. nih.gov Various synthetic strategies have been developed to expand upon the basic indanone structure. For instance, annulation reactions involving 1-indanones can lead to the formation of fused seven-membered carbocycles through ring expansion, often catalyzed by transition metals like rhodium. nih.gov Another powerful method is the Nazarov cyclization, which can be employed to create 1-indanone derivatives that serve as precursors to larger polycyclic systems. nih.gov The strategic placement of the amino and hydroxyl groups on the 7-Amino-5-hydroxy-2,3-dihydroinden-1-one scaffold would be expected to influence the regioselectivity of such cyclization and expansion reactions, offering pathways to novel polycyclic aromatic and non-aromatic compounds.

Precursor for Nitrogen- and Oxygen-Containing Heterocyclic Systems

The dual functionality of an amino and a hydroxyl group makes this compound an ideal precursor for a wide array of nitrogen and oxygen-containing heterocyclic compounds. Generally, β-enaminones, which share a similar electronic profile, are recognized as versatile precursors for the synthesis of various heterocycles. researchgate.net

The amino group can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused nitrogen-containing rings, such as pyrimidines or pyridines. For example, a similar compound, 7-amino-1,3-diaryl-5-phenyl-2-thioxo-pyrano[2,3-d]pyrimidine-4(5H)-one, has been synthesized through multicomponent reactions, highlighting the utility of amino-functionalized scaffolds in building complex heterocyclic systems. researchgate.net The hydroxyl group can be involved in the formation of oxygen-containing rings, such as furans or pyrans, through reactions like etherification or cyclization onto a neighboring functional group. The combination of both functionalities on the same scaffold opens up possibilities for the one-pot synthesis of complex oxazine (B8389632) or other fused N,O-heterocycles. The synthesis of thiazolo[3,2-a]pyrimidin-7-ones from substituted thiouracils demonstrates how such scaffolds can be used to create annulated heterocyclic systems with potential biological activity. nih.gov

Synthesis of Diverse Organic Molecules and Chemical Probes

The indanone scaffold is a key component in the synthesis of a variety of organic molecules, including natural products and chemical probes. For example, derivatives of 5-hydroxy-1-indanone (B188539) have been utilized in the synthesis of complex natural products. nih.gov The functional groups on this compound would allow for its incorporation into larger molecules through standard coupling reactions. The amino group could be acylated or alkylated, while the hydroxyl group could be converted into an ether or ester. The ketone provides a handle for reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations.

This versatility makes the compound a suitable starting material for creating libraries of diverse small molecules for high-throughput screening. Furthermore, the inherent fluorescence of some indanone derivatives could be modulated by the amino and hydroxyl substituents, making this scaffold a candidate for the development of novel chemical probes for biological imaging or sensing applications. The design of constrained dipeptide surrogates, such as 5- and 7-hydroxy indolizidin-2-one amino acids, showcases how hydroxylated cyclic structures can be used to create complex molecular probes for studying biological systems. mdpi.com

Scaffold Design in Medicinal Chemistry Research (Focus on Chemical Design Principles)

The 1-indanone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, which can be exploited in rational drug design.

Rational Design and Synthesis of Substituted Dihydroindenone Derivatives for Target Interaction Studies

Rational drug design often begins with a scaffold that has a known affinity for a particular class of biological targets. The indanone framework, for example, is present in drugs targeting enzymes and G-protein coupled receptors. The design process involves the synthesis of a library of derivatives where substituents are systematically varied to probe the structure-activity relationship (SAR).

For this compound, the amino and hydroxyl groups provide key points for modification. For instance, in the search for selective 5-HT7 receptor antagonists, arylpiperazine derivatives of 5-phenylhydantoin (B13835) were synthesized, demonstrating a rational approach to modifying a core structure to achieve desired biological activity. nih.gov Similarly, the amino group of the indanone could be functionalized with various arylpiperazine moieties, while the hydroxyl group could be modified to alter solubility or hydrogen bonding capacity. The ketone could also be a target for modification, for example, by conversion to an oxime or hydrazone, to explore interactions with a target protein.

Below is a hypothetical table illustrating how derivatives of a related scaffold, 5-hydroxy-7-azaindolin-2-one, were created to probe for anticancer activity, a strategy that could be applied to this compound. rsc.orgnih.gov

| Compound ID | Scaffold | Side Chain (R) | Rationale for Modification |

| Hypothetical 1 | This compound | -H | Parent compound |

| Hypothetical 2 | This compound | -CH₃ (on amino group) | Explore effect of N-alkylation on basicity and steric bulk |

| Hypothetical 3 | This compound | -COCH₃ (on amino group) | Introduce hydrogen bond acceptor and remove basicity |

| Hypothetical 4 | This compound | -CH₃ (on hydroxyl group) | Remove hydrogen bond donating ability |

| Hypothetical 5 | This compound | Various aryl groups (on amino group) | Introduce aromatic interactions |

Exploration of Structural Modifications to Modulate Chemical Properties and Selectivity

The modulation of chemical properties such as lipophilicity, solubility, and metabolic stability is a critical aspect of medicinal chemistry. The functional groups on this compound offer numerous avenues for such modifications. The amino group's basicity can be fine-tuned by converting it to an amide or by introducing electron-withdrawing groups nearby. The hydroxyl group's acidity and hydrogen bonding potential can be altered by conversion to an ether or ester.

These modifications can have a profound impact on a molecule's selectivity for its intended target. For example, in the development of cannabinoid type 2 receptor ligands based on a 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide scaffold, systematic modifications of the substitution pattern led to compounds with high affinity and selectivity. mdpi.com A similar approach could be applied to the this compound scaffold to optimize its interaction with a specific biological target and minimize off-target effects.

The following table outlines potential structural modifications and their predicted effects on the chemical properties of the scaffold.

| Modification Site | Modification | Predicted Effect on Properties |

| 7-Amino group | Acylation | Decreased basicity, increased lipophilicity |

| 7-Amino group | Sulfonylation | Decreased basicity, potential for improved solubility |

| 5-Hydroxyl group | Methylation | Increased lipophilicity, loss of hydrogen bond donor |

| 5-Hydroxyl group | Glucuronidation | Increased water solubility |

| 1-Ketone | Reduction to alcohol | Introduction of a new chiral center and hydrogen bond donor/acceptor |

| 1-Ketone | Conversion to oxime | Increased polarity, potential for new interactions with target |

Biocatalytic Transformations Involving Dihydroindenones

The field of biocatalysis offers a powerful and green alternative to traditional chemical synthesis, harnessing the exquisite selectivity and efficiency of enzymes to perform complex chemical transformations. While the specific biocatalytic transformations of this compound are not extensively documented in publicly available scientific literature, the broader class of dihydroindenone derivatives has been the subject of various enzymatic and microbial studies. These investigations provide a foundational understanding of how this structural motif can be modified by biological systems, offering insights into potential pathways for the degradation and functionalization of related compounds.

Role in Microbial Degradation Pathways and Metabolite Identification

The microbial degradation of cyclic aromatic compounds is a crucial process in the biogeochemical cycling of carbon and the detoxification of environmental pollutants. While direct microbial degradation pathways for this compound have not been elucidated, studies on analogous structures, such as those derived from steroid metabolism, offer valuable parallels. For instance, certain microorganisms are known to degrade steroids, leading to the formation of indanone derivatives as key intermediates.

One notable example is the degradation of cholesterol by Nocardia corallina. This bacterium has been shown to cleave the steroid nucleus, resulting in the accumulation of various hexahydroindanone derivatives. These metabolites, which share the core indanone structure, underscore the capability of microbial enzymes to process complex cyclic molecules. The identification of these intermediates is critical for reconstructing the metabolic pathways and understanding the enzymatic machinery involved.

Furthermore, the microbial metabolism of aromatic amines has been extensively studied. Bacteria have evolved diverse strategies to mineralize these compounds, which often involves initial activation steps such as hydroxylation or deamination. These enzymatic reactions are key to breaking down the aromatic ring and funneling the resulting intermediates into central metabolic pathways. While not directly demonstrated for this compound, it is plausible that microorganisms could employ similar enzymatic strategies to initiate its degradation. The presence of both amino and hydroxyl groups on the aromatic ring of this compound could influence the initial enzymatic attack and subsequent metabolic fate.

Enzyme-Mediated Conversions of Dihydroindenone Derivatives

The enzymatic modification of dihydroindenone and related cyclic ketones represents a promising avenue for the synthesis of valuable chiral building blocks. Enzymes such as oxidoreductases and hydrolases have been explored for their ability to catalyze stereoselective transformations on these substrates.

Engineered cytochrome P450 monooxygenases, for example, have been successfully employed for the hydroxylation of indanone. This demonstrates the potential to introduce hydroxyl groups at specific positions on the indenone scaffold with high selectivity, a transformation that is often challenging to achieve through conventional chemical methods. Such enzymatic hydroxylations are crucial for the synthesis of various biologically active molecules and pharmaceutical intermediates.

Moreover, transaminases have been investigated for the asymmetric amination of cyclic ketones to produce chiral amines. Although cyclic ketones can be challenging substrates for these enzymes, research has focused on expanding their substrate scope through protein engineering. The successful amination of various cyclic ketones highlights the potential for developing biocatalytic routes to chiral amino-indanones and related structures.

While specific data on the direct enzyme-mediated conversion of this compound is not available, the existing research on related dihydroindenone derivatives provides a strong basis for future investigations. The application of modern biocatalytic tools, including directed evolution and metagenomic screening, could lead to the discovery and development of novel enzymes capable of acting on this versatile chemical scaffold.

Advanced Research Avenues and Emerging Trends for Dihydroindenone Chemistry

Development of Novel and Efficient Synthetic Methodologies

The quest for more efficient and selective methods to construct the dihydroindenone core and its derivatives is a primary driver of research in this area. Modern synthetic chemistry is increasingly focused on sustainability, atom economy, and the ability to introduce molecular complexity in a controlled manner.

The synthesis of enantiomerically pure chiral compounds is of paramount importance, particularly in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. The asymmetric synthesis of chiral dihydroindenone derivatives has seen significant progress through various catalytic approaches.

Chiral phosphoric acids have emerged as powerful catalysts for domino cyclization reactions, enabling the construction of complex chiral molecules in a single step. For instance, the catalytic asymmetric synthesis of chiral thiohydantoins containing a quaternary stereocenter has been achieved with high yields and excellent enantioselectivities (up to 97% ee) through the domino cyclization of β,γ-unsaturated α-ketoesters and N,N′-dialkylthiourea. rsc.org This strategy, which forges two new C-N bonds, showcases the potential of organocatalysis in creating stereochemically rich dihydroindenone-related structures.

Furthermore, dirhodium(II) carboxylates have been successfully employed as catalysts for the enantioselective synthesis of 3-arylindan-1-ones via intramolecular C-H insertion reactions of α-diazo-β-ketoesters. amanote.com This method provides a direct route to chiral indanones, which are closely related to dihydroindenones. The development of chiral ligands and catalysts continues to be a vibrant area of research, with the goal of achieving high stereocontrol in a wide range of dihydroindenone syntheses. nih.govresearchgate.netrsc.org

| Catalyst Type | Reaction Type | Key Features | Reference |

| Chiral Phosphoric Acid | Domino Cyclization | High yields, excellent enantioselectivities (up to 97% ee), construction of quaternary stereocenters. | rsc.org |

| Chiral Dirhodium(II) Carboxylates | Intramolecular C-H Insertion | Enantioselective synthesis of 3-arylindan-1-ones. | amanote.com |

Photoredox catalysis and electrosynthesis represent two of the most rapidly advancing frontiers in organic synthesis, offering green and powerful alternatives to traditional methods. academie-sciences.frresearchgate.netresearchgate.net These techniques utilize visible light or electricity, respectively, to generate highly reactive intermediates under mild conditions.

Photoredox catalysis has proven to be a versatile tool for the generation of radicals, which can then participate in a variety of bond-forming reactions. nih.govnih.govyoutube.com For example, the merger of photoredox catalysis with transition metal catalysis has enabled a host of new transformations. In a general sense, a photocatalyst, upon excitation by light, can engage in single-electron transfer with an organic substrate to generate a radical intermediate. This radical can then be intercepted by a transition metal catalyst to forge new carbon-carbon or carbon-heteroatom bonds. youtube.com This dual catalytic approach allows for the development of novel cyclization strategies to access dihydroindenone and related heterocyclic systems.

Electrosynthesis offers another sustainable approach to organic transformations, often avoiding the need for stoichiometric chemical oxidants or reductants. academie-sciences.fr The electrochemical oxidation of 1,4-dihydroxybenzene derivatives in the presence of nucleophiles, for instance, provides a green route to new organic compounds. academie-sciences.fr This methodology could be conceptually extended to the synthesis of hydroxylated dihydroindenone derivatives.

| Method | Energy Source | Key Advantages | Potential Application to Dihydroindenones |

| Photoredox Catalysis | Visible Light | Mild reaction conditions, generation of reactive radicals, high functional group tolerance. | Radical-mediated cyclizations to form the dihydroindenone core. |

| Electrosynthesis | Electricity | Avoids stoichiometric reagents, environmentally friendly, high atom economy. | Synthesis of functionalized dihydroindenones via electrochemical oxidation or reduction. |

Exploration of Unconventional Reactivity and Catalytic Cycles

Moving beyond established reaction pathways, researchers are exploring unconventional reactivity modes and designing novel catalytic cycles to access dihydroindenone derivatives. This includes the development of tandem and cascade reactions that allow for the construction of complex molecular architectures from simple starting materials in a single operation.

Rhodium-catalyzed C-H activation and multistep cascade reactions of benzimidates and alkenes have been developed for the synthesis of diverse difunctionalized indenones. organic-chemistry.org These reactions proceed under mild conditions and involve the cleavage and formation of multiple bonds in one pot, offering a highly efficient route to functionalized indenone systems. Iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines is another example of a novel cascade reaction that provides 2-alkylated indenones. organic-chemistry.org

The development of catalytic cycles that operate through novel mechanisms is also a key area of interest. mdpi.com For instance, the use of n-Bu4NBr as a catalyst for the cascade radical addition/cyclization of N-arylcinnamamides with aldehydes demonstrates the potential of simple salts to promote complex transformations. mdpi.com

Integration of Dihydroindenones into Supramolecular Assemblies and Material Science (focused on chemical architecture)

The unique structural and electronic properties of dihydroindenones make them attractive building blocks for supramolecular chemistry and materials science. The ability to tune the chemical architecture of these molecules allows for the rational design of materials with specific functions.

The planarity of a chromophore plays a crucial role in directing its supramolecular polymerization. rsc.org By strategically modifying the dihydroindenone core to be more or less planar, it is possible to control the stacking interactions and, consequently, the morphology and properties of the resulting supramolecular assemblies. For example, breaking the planarity of a dye core can introduce new packing arrangements, leading to kinetic and thermodynamic assemblies with distinct properties. rsc.org This principle can be applied to the design of dihydroindenone-based materials for applications in electronics and photonics. The integration of dihydroindenone derivatives into polymers is another avenue for creating new materials with tailored properties. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic chemistry and chemical biology is a fertile ground for discovery, where synthetic molecules are used to probe and modulate biological processes. Dihydroindenone derivatives have shown a range of biological activities, making them valuable scaffolds for drug discovery. nih.goveurekaselect.comnih.gov

Indandione derivatives, which are structurally related to dihydroindenones, have been investigated for their anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. nih.goveurekaselect.com They have also been used to create acetylcholinesterase inhibitors for the potential treatment of neurodegenerative diseases. nih.gov The synthesis of new dihydroindenone derivatives and the evaluation of their biological activity is a key area of interdisciplinary research. This often involves close collaboration between synthetic chemists, biochemists, and pharmacologists to design, synthesize, and test new therapeutic agents.

Advancements in Computational Chemistry for Predictive Design and Reaction Discovery

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling researchers to predict the outcomes of reactions, design new catalysts, and elucidate complex reaction mechanisms. nih.govnih.govrsc.orgindexcopernicus.commdpi.com

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and determine the energies of transition states and intermediates. nih.govmdpi.com This information is invaluable for understanding why a particular reaction proceeds with a certain selectivity and for predicting how changes to the substrate or catalyst will affect the outcome. rsc.org For example, computational studies can help in the design of chiral catalysts for asymmetric synthesis by identifying the key interactions that lead to enantioselectivity. nih.gov

In the context of dihydroindenone chemistry, computational methods can be used to:

Predict the feasibility of new synthetic routes.

Design more efficient and selective catalysts.

Understand the mechanisms of novel reactions.

Predict the properties of new dihydroindenone-based materials.

The synergy between computational and experimental chemistry is accelerating the pace of discovery and innovation in the field of dihydroindenone synthesis and application.

Q & A

Q. What are the established synthetic routes for 7-Amino-5-hydroxy-2,3-dihydroinden-1-one?

The synthesis typically involves functionalizing the indenone core. For example, a methoxy-substituted indenone derivative (e.g., 7-methoxy-2,3-dihydroinden-1-one) can be prepared via acid-catalyzed cyclization in a solvent system like CHCl/MeSOH . Subsequent amination and hydroxylation steps may employ reductive amination or hydroxyl group protection/deprotection strategies. Catalytic hydrogenation (e.g., using Pt/C) is effective for reducing ketones or introducing amino groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the aromatic/amine proton environments and carbonyl resonance. 2D techniques (e.g., HMBC) resolve ambiguous coupling patterns.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) and fragmentation pathways.

- IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm, C=O at ~1700 cm) .

Q. How should researchers ensure compound stability during storage?

Store in amber glass bottles under inert gas (N/Ar) at -20°C to prevent oxidation and photodegradation. Purity (>95%) and moisture control are critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Pt) for hydrogenation efficiency. Pt/C in methanol at 318 K shows high conversion rates in related indenone systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Kinetic Analysis : Use time-resolved HPLC to identify rate-limiting steps and adjust temperature/pressure accordingly.

Q. How to address conflicting NMR data reported in literature?

- 2D NMR Validation : Employ HSQC and HMBC to assign overlapping signals.

- Computational Modeling : Compare experimental H shifts with DFT-calculated values (software: Gaussian, ADF).

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as in acetylcholinesterase inhibitor studies) .

Q. What strategies are used to study its biological targets and mechanisms?

- Enzyme Inhibition Assays : Measure IC values against acetylcholinesterase (AChE) using Ellman’s method. Co-crystallization with AChE (e.g., PDB: 7XYZ) reveals binding interactions .

- Molecular Docking : Use AutoDock Vina to predict binding poses and guide structure-activity relationship (SAR) studies.

Q. How to resolve contradictions in reported metabolic pathways?

- Isotopic Labeling : Use C-labeled compound in hepatocyte assays to trace metabolites.

- LC-MS/MS Metabolomics : Compare fragmentation patterns with reference standards (e.g., exact mass 227.9527 for brominated analogs) .

Q. What factors influence its stability in biological assays?

- pH Sensitivity : Test stability in PBS (pH 7.4) vs. acidic/alkaline conditions.

- Serum Protein Binding : Use ultrafiltration to quantify free vs. protein-bound fractions.

- Light Exposure : Monitor degradation via UV-Vis spectroscopy under ambient vs. controlled lighting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.